molecular formula C17H17N3O2 B2757093 N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide CAS No. 1436072-93-3

N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide

Cat. No. B2757093
CAS RN: 1436072-93-3
M. Wt: 295.342
InChI Key: FDHXSHNVDKRBNJ-UHFFFAOYSA-N
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Description

N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide, also known as C16, is a small molecule drug that has been synthesized and studied for its potential therapeutic applications. It belongs to the class of compounds known as pyrrole-based inhibitors, which have been shown to have various biological activities.

Scientific Research Applications

Organic Synthesis

In organic chemistry, the synthesis and structural analysis of pyrrole derivatives, including those related to N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide, are of significant interest. For instance, the Bischler-Napieralski reaction has been utilized to cyclize N-(4-aryl-4-hydroxybutyl)benzamides to form 3-arylmethylidene-4,5-dihydro-3H-pyrroles. These products indicate the formation of N-(4-arylbut-3-enyl)benzamide intermediates, with structural confirmation provided through X-ray crystallographic analysis, demonstrating the utility of such compounds in organic synthesis and the study of reaction mechanisms (Browne, Skelton, & White, 1981).

Medicinal Chemistry and Drug Delivery

In the realm of medicinal chemistry, benzamide derivatives, including those structurally related to N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide, have shown potential in targeted drug delivery and anticancer activities. For example, conjugates of chlorambucil with various benzamides have been synthesized and tested for their potential in targeted melanoma therapy, showing higher toxicity against melanoma cells compared to the parent compound, chlorambucil. These findings support the concept of selective, benzamide-mediated in vivo delivery of cytostatics in melanoma cells, leading to enhanced efficacy (Wolf et al., 2004).

Molecular and Materials Science

Research in materials science has also benefited from the study of benzamide derivatives. For instance, the study of the electrical conductivity of pyrolysed cyano-substituted polyamides derived from specific benzene compounds has provided insights into the semiconducting properties of the resulting materials, highlighting the potential of such compounds in the development of novel materials with specific electrical properties (Krontiras et al., 1994).

properties

IUPAC Name

N-(1-cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-2-3-15(10-18)20-17(22)13-6-4-12(5-7-13)16(21)14-8-9-19-11-14/h4-9,11,15,19H,2-3H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHXSHNVDKRBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C1=CC=C(C=C1)C(=O)C2=CNC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide

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